

Cloperidone drug-drug interaction assessment

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Compound Focus: Cloperidone

CAS No.: 525-26-8

Cat. No.: S3631205

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Cloperidone DDI Assessment Overview

Cloperidone's primary DDI risk stems from its potent inhibition of CYP2C9, a major enzyme responsible for metabolizing approximately 15% of clinically used drugs [1]. The key quantitative data is summarized below.

Table 1: Key Experimental Data for **Cloperidone** CYP2C9 Inhibition [1]

Parameter	Value	Description
IC ₅₀ Value	< 18 µM	Concentration causing 50% enzyme inhibition; classifies Cloperidone as a strong inhibitor [1].
In Vitro System	CYP2C9 metabolism assays	Experimental setup used for the initial identification and potency measurement [1].
Validation Method	Machine Learning (SVM/RF Models)	Integrated structure-based in silico models used to predict and validate inhibition, achieving ~80% accuracy [1].

Detailed Experimental Protocols

Protocol 1: In Vitro CYP Inhibition Assay

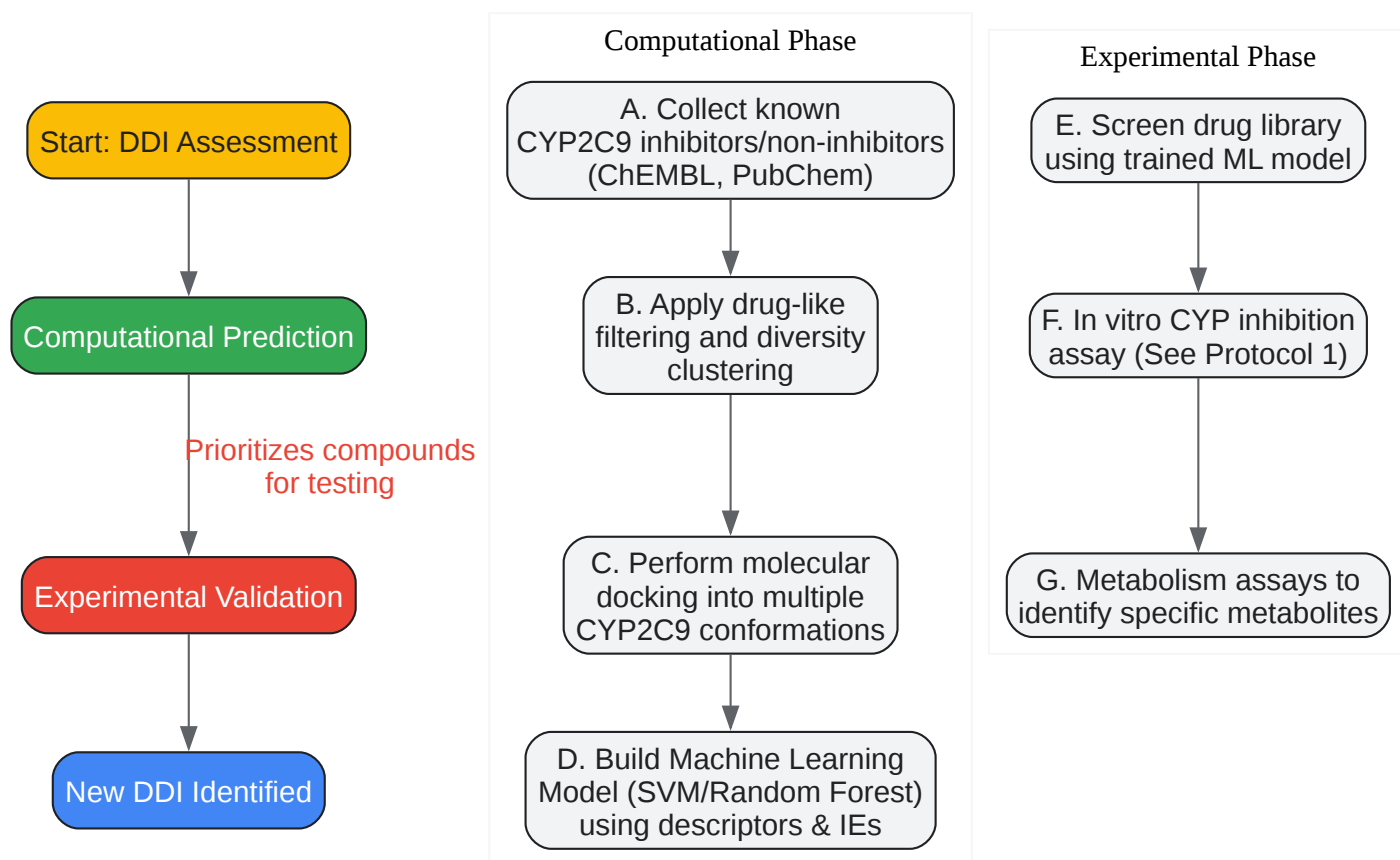
This protocol determines the inhibitory potency (IC₅₀) of **Cloperidone** against CYP2C9.

- **Objective:** To measure the concentration-dependent inhibition of CYP2C9 enzyme activity by **Cloperidone**.
- **Materials:**
 - Human liver microsomes (HLM) or recombinant CYP2C9 enzyme.
 - **Cloperidone** (test compound) in DMSO.
 - CYP2C9-specific probe substrate (e.g., Diclofenac or Tolbutamide).
 - NADPH regenerating system.
 - LC-MS/MS system for metabolite quantification.
- **Method:**
 - **Incubation:** In a reaction mixture, combine HLM, probe substrate, and varying concentrations of **Cloperidone** (e.g., 0.1-100 µM) in a suitable buffer.
 - **Initiation:** Start the reaction by adding the NADPH regenerating system.
 - **Termination:** Stop the reaction at a linear time point with an organic solvent like acetonitrile.
 - **Analysis:** Centrifuge the samples and quantify the formation of the specific oxidative metabolite of the probe substrate using LC-MS/MS.
- **Data Analysis:** Plot the percentage of remaining enzyme activity versus the logarithm of **Cloperidone** concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: Integrated Computational Prediction Workflow

This workflow, adapted from the identified research, combines computational and experimental methods for efficient DDI prediction [1].

The following diagram illustrates the key stages of this integrated approach:



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Application Notes for Drug Development

- **Early De-Risking:** The integrated computational protocol is highly valuable in early discovery to prioritize compounds for costly in vitro assays, saving time and resources [1].
- **Regulatory Considerations:** Inhibition of major CYPs like CYP2C9 is a significant concern for regulatory agencies. The FDA's M12 guidance on drug interaction studies should be consulted for formal testing requirements [2].
- **Clinical Relevance:** Strong CYP2C9 inhibition in vitro suggests a high potential for clinical DDIs. Co-administration of **Cloperidone** with CYP2C9 substrates (e.g., warfarin, phenytoin, various NSAIDs) requires careful monitoring or dose adjustment.

- **Beyond CYP2C9:** While CYP2C9 is the primary risk, a comprehensive DDI profile for **Cloperidone** should also assess its potential to inhibit or induce other major CYP enzymes (e.g., 3A4, 2D6) and key drug transporters [3].

Conclusion

Cloperidone is a newly identified strong CYP2C9 inhibitor, necessitating careful DDI management in clinical development. Employing the described integrated strategy of machine learning prediction followed by rigorous experimental validation provides a robust framework for identifying and de-risking such interactions efficiently.

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References

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